Fmoc-Val-Ala-PAB-PNP
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Overview
Description
Fmoc-Val-Ala-PAB-PNP: is a complex organic compound with a molecular formula of C37H36N4O9 and a molecular weight of 680.70 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Fmoc-Val-Ala-PAB-PNP, also known as (9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
The compound acts as a linker that connects the antibody to the cytotoxic drug . The Val-Ala dipeptide in the linker is specifically cleaved by the enzyme Cathepsin B . This cleavage releases the cytotoxic drug within the target cell .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the endocytic pathway . After the ADC binds to the antigen on the cancer cell, it is internalized into the cell through endocytosis . Inside the cell, the ADC is transported to the lysosome, where the Val-Ala dipeptide is cleaved by Cathepsin B . This cleavage releases the cytotoxic drug, which can then exert its cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The compound itself is highly stable in human plasma . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Result of Action
The result of the action of this compound is the selective delivery of cytotoxic drugs to cancer cells . By releasing the drug specifically within the target cells, the compound helps to maximize the therapeutic effect while minimizing off-target toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the compound in the bloodstream can affect the amount of ADC that reaches the target cells . Additionally, the presence of the enzyme Cathepsin B in the target cells is crucial for the release of the cytotoxic drug .
Preparation Methods
The synthesis of Fmoc-Val-Ala-PAB-PNP involves multi-step reactions. One common synthetic route includes the following steps :
First Step: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline is reacted with dichloromethane and methanol under an inert atmosphere for 48 hours.
Second Step: The product from the first step is then reacted with N-ethyl-N,N-diisopropylamine and N,N-dimethyl-formamide at 20°C under an inert atmosphere.
These reactions are typically carried out in a controlled laboratory environment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Fmoc-Val-Ala-PAB-PNP undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include dichloromethane, methanol, N-ethyl-N,N-diisopropylamine, and N,N-dimethyl-formamide .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, Fmoc-Val-Ala-PAB-PNP stands out due to its unique structural features and reactivity. Similar compounds include:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)/t23-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZWBDLYYJQAV-WYOOIXGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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